molecular formula C20H14FNO B2811683 N-(4-fluorophenyl)-9H-fluorene-9-carboxamide CAS No. 866155-68-2

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide

Cat. No.: B2811683
CAS No.: 866155-68-2
M. Wt: 303.336
InChI Key: YJWFOVMRVYSYIU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide (CAS 866155-69-3) is a synthetic fluorene derivative of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C20H14FNO and a molecular weight of 303.33 g/mol, this compound is part of a class of molecules known for diverse pharmacological properties. The fluorene scaffold is a recognized pharmacophore present in several bioactive molecules, including approved drugs with antimalarial, anti-inflammatory, and antiarrhythmic activities . Current research focuses on developing novel fluorene-based compounds to address pressing global health challenges, particularly antimicrobial resistance . This compound serves as a valuable chemical intermediate or a prototype molecule for the design and synthesis of new antimicrobial agents aimed at combating drug-resistant bacterial and fungal strains . Its structure, incorporating a carboxamide linkage, is a key feature in compounds being explored for their enhanced pharmacological and pharmacokinetic profiles . Researchers are investigating these derivatives to develop novel strategies against both planktonic microorganisms and microbial biofilms, which are notoriously difficult to treat . Applications: This compound is intended for research applications only, including use as a chemical building block in organic synthesis, a precursor for the development of novel therapeutic agents, and a candidate for in vitro antimicrobial and pharmacological screening studies. Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO/c21-13-9-11-14(12-10-13)22-20(23)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWFOVMRVYSYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-9H-fluorene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The fluorene core can be oxidized to form fluorenone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide serves as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reacts with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Electrophilic aromatic substitution can introduce new substituents onto the fluorene backbone.

Biological Applications

The compound has been investigated for its biological properties, particularly in medicinal chemistry:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, making it a candidate for cancer therapy. It operates through caspase activation pathways, crucial for programmed cell death.
  • Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, potentially enhancing their anticancer efficacy by reducing oxidative stress within cells.

Material Science

In material science, this compound is explored for its potential application in developing advanced materials such as polymers and coatings. Its chemical structure contributes to unique physical properties that can be advantageous in creating durable and functional materials.

Case Study 1: Apoptosis Induction

A study demonstrated that derivatives of this compound effectively induced apoptosis in breast cancer cells via mitochondrial pathways. The presence of the fluorine atom was found to enhance the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects.

Case Study 2: Antioxidant Activity

Research indicated that certain derivatives exhibited significant antioxidant activity, measured using assays such as DPPH and FRAP. These compounds effectively stabilize free radicals, contributing to their overall anticancer efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureEffect on Activity
Fluorine SubstitutionEnhances lipophilicity and cellular uptake
Aromatic RingsInfluences interaction with biological targets
Carboxamide GroupCritical for binding affinity and activity

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-9H-fluorene-9-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorene core can intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-(4-fluorophenyl)-9H-fluorene-9-carboxamide with structurally related fluorene-carboxamide derivatives:

Compound Name Substituent on Amide Nitrogen Fluorene Modification Molecular Weight (g/mol) Key Physicochemical Properties
This compound 4-Fluorophenyl None ~303.32 (calculated) Moderate logP, planar aromatic core
N-(4-Cyanophenyl)-9H-xanthene-9-carboxamide 4-Cyanophenyl Xanthene core 326.35 Higher rigidity, increased π-conjugation
N-(3-Hydroxypropyl)-9-oxo-9H-fluorene-4-carboxamide 3-Hydroxypropyl 9-Ketone, 4-position 281.31 Enhanced hydrophilicity, lower logP
N-(2,2,2-Trifluoroethyl)-9H-fluorene-9-carboxamide 2,2,2-Trifluoroethyl None 349.30 Increased electronegativity, higher metabolic stability
N-(Biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide Biphenyl-4-yl 9-Ketone, 1-position 375.42 Extended conjugation, potential for π-π stacking

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances electron deficiency compared to analogs like N-(3-hydroxypropyl)-9-oxo-fluorene-4-carboxamide , which has an electron-donating hydroxy group. This difference impacts binding affinity in biological systems .
  • Fluorene Modifications : Substitution of the fluorene core (e.g., xanthene in , 9-ketone in ) alters planarity and electronic properties. The 9-ketone derivatives exhibit redshifted UV-Vis absorption due to extended conjugation .
  • Molecular Weight and Solubility : Hydrophilic substituents (e.g., hydroxypropyl in ) improve aqueous solubility, whereas aromatic groups (e.g., biphenyl in ) increase hydrophobicity.

Key Insights :

  • The 4-fluorophenyl group may enhance metabolic stability compared to hydroxyalkyl analogs, as seen in trifluoroethyl derivatives .
  • Fluorene-carboxamides with ketone modifications (e.g., 9-oxo) show confirmed antiviral activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

N-(4-fluorophenyl)-9H-fluorene-9-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy as a therapeutic agent.

The synthesis of this compound typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluorobenzylamine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond. The compound's unique structure, featuring a fluorene backbone and a 4-fluorophenyl methyl substituent, imparts distinct chemical and biological properties compared to other similar compounds .

This compound exhibits its biological activity primarily through its interaction with specific molecular targets. It has been identified as a potential ligand in biochemical assays, influencing various cellular pathways. The compound has shown promise in inducing apoptosis in cancer cells, which is crucial for its therapeutic potential against tumors .

Anticancer Properties

Research indicates that this compound may act as an apoptosis inducer in several cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce cell cycle arrest and apoptosis through caspase activation pathways. In particular, the compound has been tested against human breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) cells, showing sub-micromolar potency in growth inhibition assays .

Table 1: IC50 Values of this compound Analogues

CompoundCell LineIC50 (µM)
This compoundT47D<0.30
This compoundHCT116<0.25
This compoundSNU398<0.20

Case Studies and Research Findings

  • Apoptosis Induction : A study highlighted that this compound analogues induce apoptosis via caspase activation. Specifically, the compound was found to significantly increase caspase-3 activity in treated cancer cells .
  • Cell Cycle Arrest : Research indicated that treatment with this compound resulted in cell cycle arrest at the G2/M phase in HCT116 cells, suggesting a mechanism for its anticancer effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the fluorene ring can enhance or diminish biological activity. For example, certain substitutions led to compounds with improved efficacy against various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-9H-fluorene-9-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves coupling 9H-fluorene-9-carboxylic acid with 4-fluoroaniline using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF. Catalytic DMAP (4-dimethylaminopyridine) enhances amide bond formation . Key parameters include:
  • Temperature: Room temperature for 12–24 hours to minimize side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
    Data Table:
Coupling AgentSolventYield (%)Purity (%)
DCCDCM6892
EDCIDMF7596

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm) and fluorene backbone carbons (δ 120–150 ppm). The fluorine atom quashes splitting in adjacent protons .
  • HRMS (ESI+): Confirm molecular ion [M+H]⁺ at m/z 318.1104 (calculated for C₂₀H₁₄FNO).
  • FT-IR: Amide C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Q. How does the fluorophenyl substituent influence the compound’s stability under varying pH conditions?

  • Methodological Answer: Stability is assessed via accelerated degradation studies:
  • Acidic (pH 2): Hydrolysis of the amide bond occurs after 48 hours (HPLC monitoring).
  • Basic (pH 10): Fluorene ring oxidation observed, forming 9-fluorenone derivatives .
    Key Insight: The electron-withdrawing fluorine group reduces electron density at the amide bond, enhancing acid resistance but increasing susceptibility to nucleophilic attack in basic media.

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity for biological targets?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., kinases) to simulate binding. The fluorene core shows π-π stacking with aromatic residues (e.g., Tyr-185 in EGFR) .
  • DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to evaluate electrostatic potential surfaces and H-bond donor/acceptor sites .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodological Answer:
  • Dose-Response Studies: Test concentrations from 1 nM–100 µM in cell lines (e.g., HEK-293, RAW 264.7). Cytotoxicity (MTT assay) often occurs >50 µM, while anti-inflammatory effects (IL-6 suppression) peak at 10 µM .
  • Mechanistic Profiling: Use Western blotting to differentiate apoptosis (caspase-3 activation) from NF-κB pathway inhibition .

Q. What are the best practices for crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer:
  • Solvent Screening: Use slow evaporation with toluene/ethanol (7:3) to grow single crystals.
  • Data Collection: SHELX suite refines structures; fluorine atoms require high-resolution data (<1.0 Å) due to strong anomalous scattering .
    Example Results:
  • Space Group: P2₁/c
  • R factor: <5% with SHELXL refinement .

Methodological Considerations

  • Synthesis Scalability: Multi-gram scales require dropwise addition of coupling agents to control exothermic reactions .
  • Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with triplicate runs .

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